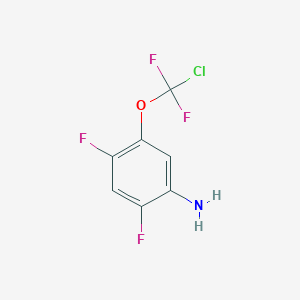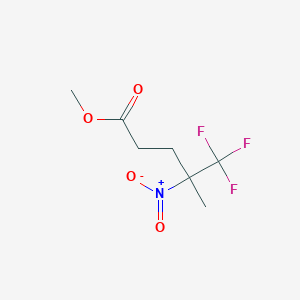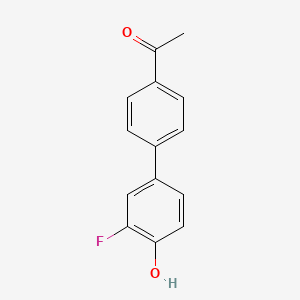
3-(3,4-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-DMPP-97%) is an organic compound that has been widely studied in the scientific community. It is a derivative of a phenylpropanoid, which is a type of compound found in plants. 3-DMPP-97% has been used in a variety of research applications, including studies on its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
3-DMPP-97% has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of certain bacteria, as well as its potential as an antioxidant and anti-inflammatory agent. Additionally, 3-DMPP-97% has been studied for its potential use in cancer therapy and as a treatment for Alzheimer’s disease.
作用機序
The exact mechanism by which 3-DMPP-97% exerts its biological effects is not yet fully understood. However, it is believed that 3-DMPP-97% may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 3-DMPP-97% may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-DMPP-97% has been found to have a variety of biochemical and physiological effects. In vitro studies have found that 3-DMPP-97% can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3-DMPP-97% has been found to have antioxidant and anti-inflammatory effects in vitro.
Advantages and Limitations for Laboratory Experiments
3-DMPP-97% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized in two simple steps. Additionally, 3-DMPP-97% has been found to have a variety of biochemical and physiological effects, making it a useful compound for studying the effects of compounds on biological systems. However, 3-DMPP-97% is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 3-DMPP-97% has not been extensively studied in vivo, so its effects in living organisms are not yet fully understood.
将来の方向性
There are a variety of potential future directions for the study of 3-DMPP-97%. One potential direction is to study its effects in vivo, as it has only been studied in vitro thus far. Additionally, further research into the mechanism of action of 3-DMPP-97% could provide insight into its potential therapeutic applications. Additionally, further research into the synthesis of 3-DMPP-97% could lead to the development of more efficient synthesis methods. Finally, research into the potential for 3-DMPP-97% to be used as an antioxidant and anti-inflammatory agent could lead to the development of new therapeutic agents.
合成法
3-DMPP-97% is synthesized through a two-step reaction. The first step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate compound, ethyl 3-(3,4-dimethoxyphenyl)acrylate. The second step involves the reaction of the intermediate compound with sodium hydroxide to form 3-DMPP-97%.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXPEYREMYDIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














